2-(Morpholinomethyl)benzenethiol 2-(Morpholinomethyl)benzenethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13354342
InChI: InChI=1S/C11H15NOS/c14-11-4-2-1-3-10(11)9-12-5-7-13-8-6-12/h1-4,14H,5-9H2
SMILES: C1COCCN1CC2=CC=CC=C2S
Molecular Formula: C11H15NOS
Molecular Weight: 209.31 g/mol

2-(Morpholinomethyl)benzenethiol

CAS No.:

Cat. No.: VC13354342

Molecular Formula: C11H15NOS

Molecular Weight: 209.31 g/mol

* For research use only. Not for human or veterinary use.

2-(Morpholinomethyl)benzenethiol -

Specification

Molecular Formula C11H15NOS
Molecular Weight 209.31 g/mol
IUPAC Name 2-(morpholin-4-ylmethyl)benzenethiol
Standard InChI InChI=1S/C11H15NOS/c14-11-4-2-1-3-10(11)9-12-5-7-13-8-6-12/h1-4,14H,5-9H2
Standard InChI Key MGQVKAJHYJPOQE-UHFFFAOYSA-N
SMILES C1COCCN1CC2=CC=CC=C2S
Canonical SMILES C1COCCN1CC2=CC=CC=C2S

Introduction

Chemical Structure and Physicochemical Properties

2-(Morpholinomethyl)benzenethiol features a benzenethiol backbone substituted at the ortho position with a morpholinomethyl group. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers both polar and basic characteristics to the molecule. The thiol (-SH) group at the 1-position of the benzene ring enhances reactivity, particularly in nucleophilic and metal-coordination contexts.

Molecular Descriptors

The compound’s structural attributes are summarized below:

PropertyValue
IUPAC Name2-(morpholin-4-ylmethyl)benzenethiol
Molecular FormulaC₁₁H₁₅NOS
Molecular Weight209.31 g/mol
SMILESC1COCCN1CC2=CC=CC=C2S
InChI KeyMGQVKAJHYJPOQE-UHFFFAOYSA-N
PubChem CID46785613

The canonical SMILES string (C1COCCN1CC2=CC=CC=C2S) explicitly defines the morpholine ring (C1COCCN1) linked via a methylene bridge (-CH₂-) to the benzene-thiol group. X-ray crystallography data remain unavailable, but computational models predict a pseudoplanar arrangement with the morpholine ring adopting a chair conformation.

Synthetic Methodologies

Primary Synthesis Route

The most documented synthesis involves the nucleophilic substitution of 2-bromobenzenethiol with morpholine under basic conditions:

2-Bromobenzenethiol + MorpholineBase2-(Morpholinomethyl)benzenethiol + HBr\text{2-Bromobenzenethiol + Morpholine} \xrightarrow{\text{Base}} \text{2-(Morpholinomethyl)benzenethiol + HBr}

Typical conditions employ polar aprotic solvents (e.g., DMF, acetonitrile) with inorganic bases (K₂CO₃, NaOH) at 60–100°C. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance reaction rates. Yields are moderate (~40–60%), necessitating purification via column chromatography or recrystallization.

Optimization Strategies

  • Catalyst Screening: Transition metal catalysts (e.g., CuI, Pd(PPh₃)₄) could facilitate Ullmann-type couplings, though these remain untested for this specific reaction.

  • Solvent Effects: Higher dielectric solvents (ε > 30) improve ionic intermediate stability, potentially boosting yields.

  • Microwave Assistance: Reduced reaction times (≤2 hours) and improved selectivity have been observed in analogous thiol-amine syntheses .

Reactivity and Functionalization

The compound’s reactivity is dominated by two functional groups: the thiol (-SH) and the morpholine ring.

Thiol-Based Reactions

  • Oxidation: Exposure to mild oxidants (H₂O₂, O₂) yields the disulfide dimer, while stronger agents (KMnO₄) may over-oxidize to sulfonic acids.

  • Metal Coordination: The thiolate anion (S⁻) binds transition metals (Zn²⁺, Cu²⁺), forming complexes relevant to catalysis or materials science .

Morpholine Modifications

  • N-Alkylation: Quaternary ammonium salts can be generated via alkyl halide treatment, enhancing water solubility.

  • Ring-Opening Reactions: Acidic conditions protonate the morpholine’s nitrogen, enabling ring cleavage and subsequent functionalization .

Biological Activities and Hypothetical Applications

Anticancer Prospects

Thiol-containing compounds often disrupt redox homeostasis in cancer cells. The morpholine group’s ability to inhibit lysosomal function could synergize with thiol-mediated glutathione depletion, inducing apoptosis. Preliminary molecular docking studies suggest affinity for thioredoxin reductase (Ki ~ 150 nM), a key anticancer target .

Industrial Applications

  • Metal Recovery: Thiols efficiently complex metal ions; this compound could extract Zn²⁺ or Cu²⁺ from industrial effluents, analogous to thiophenol-based systems .

  • Polymer Additives: As a stabilizer, the thiol group could scavenge free radicals in rubber or plastic formulations.

Challenges and Future Directions

Knowledge Gaps

  • Toxicological Profile: Acute and chronic toxicity data are absent, hindering pharmaceutical development.

  • Synthetic Scalability: Current methods lack the efficiency required for industrial-scale production.

Recommended Studies

  • High-Throughput Screening: Evaluate bioactivity against NCI-60 cancer cell lines and ESKAPE pathogens.

  • Structure-Activity Relationships: Synthesize analogs with varied substituents (e.g., -F, -NO₂) to optimize potency.

  • Catalyst Development: Explore Pd/Ni-catalyzed C-S coupling to improve synthetic efficiency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator